molecular formula C10H12O5 B14527939 Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy- CAS No. 62330-14-7

Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-

Cat. No.: B14527939
CAS No.: 62330-14-7
M. Wt: 212.20 g/mol
InChI Key: PCLWAMGLJGNZCF-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This compound is known for its unique structural features, which include two hydroxyl groups and a methoxy group attached to a phenyl ring, along with a methoxyethanone moiety. It is also referred to as 2,4-Dihydroxy-6-methoxyacetophenone .

Preparation Methods

The synthesis of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone can be achieved through various synthetic routes. . This reaction typically requires acidic conditions and a suitable solvent such as chloroform or dichloromethane. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-5-8(13)10-7(12)3-6(11)4-9(10)15-2/h3-4,11-12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLWAMGLJGNZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=C(C=C(C=C1OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487937
Record name Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62330-14-7
Record name Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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